molecular formula C15H31IN2 B13778075 3-Azabicyclo(3.3.1)nonane, 3-(4-(trimethylammonio)butyl)-, iodide CAS No. 64048-59-5

3-Azabicyclo(3.3.1)nonane, 3-(4-(trimethylammonio)butyl)-, iodide

Cat. No.: B13778075
CAS No.: 64048-59-5
M. Wt: 366.32 g/mol
InChI Key: KIUPQKLADOGVNI-UHFFFAOYSA-M
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Description

3-Azabicyclo(331)nonane, 3-(4-(trimethylammonio)butyl)-, iodide is a quaternary ammonium compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo(3.3.1)nonane, 3-(4-(trimethylammonio)butyl)-, iodide can be achieved through several synthetic routes. One common method involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain bicyclo(3.3.1)nonane moieties . Another approach includes the reaction of 1,3-dibromoadamantane with glycols in the presence of sodium glycolate . Additionally, a radical-based strategy using SmI2-mediated radical cyclization has been reported for constructing the indole-fused azabicyclo(3.3.1)nonane framework .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo(3.3.1)nonane, 3-(4-(trimethylammonio)butyl)-, iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s bicyclic structure allows for unique reactivity patterns, making it a valuable intermediate in organic synthesis.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides and amines under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions typically result in the formation of new quaternary ammonium salts.

Mechanism of Action

The mechanism of action of 3-Azabicyclo(3.3.1)nonane, 3-(4-(trimethylammonio)butyl)-, iodide involves its interaction with molecular targets and pathways in biological systems. The compound’s quaternary ammonium group allows it to interact with negatively charged biomolecules, such as proteins and nucleic acids, leading to various biological effects. The bicyclic structure also contributes to its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo(3.3.1)nonane, 3-(4-(trimethylammonio)butyl)-, iodide is unique due to its quaternary ammonium group, which imparts distinct chemical and biological properties. Its bicyclic structure also contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

64048-59-5

Molecular Formula

C15H31IN2

Molecular Weight

366.32 g/mol

IUPAC Name

4-(3-azabicyclo[3.3.1]nonan-3-yl)butyl-trimethylazanium;iodide

InChI

InChI=1S/C15H31N2.HI/c1-17(2,3)10-5-4-9-16-12-14-7-6-8-15(11-14)13-16;/h14-15H,4-13H2,1-3H3;1H/q+1;/p-1

InChI Key

KIUPQKLADOGVNI-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCCN1CC2CCCC(C2)C1.[I-]

Origin of Product

United States

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